(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride
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Overview
Description
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a methoxypropan-2-yl group attached to the second carbon of the piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be introduced via alkylation reactions. This involves the reaction of piperidine with an appropriate alkylating agent, such as 2-methoxypropane, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methoxypropan-2-yl)pyrrolidine hydrochloride: Similar structure but with a five-membered ring.
(2S)-2-(2-methoxypropan-2-yl)morpholine hydrochloride: Contains an oxygen atom in the ring.
(2S)-2-(2-methoxypropan-2-yl)piperazine hydrochloride: Contains an additional nitrogen atom in the ring.
Uniqueness
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is unique due to its specific structural configuration and the presence of the methoxypropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is a piperidine derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a methoxypropan-2-yl group at the second position. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound typically exists in its hydrochloride salt form, enhancing its solubility and stability for biological applications.
Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system. Its mechanisms of action may involve:
- Modulation of Neurotransmitter Receptors : The compound has shown significant interactions with serotonin and dopamine receptors, suggesting potential anxiolytic and antidepressant effects .
- Influence on Cellular Pathways : It may modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation .
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anxiolytic Effects | Potential to reduce anxiety through serotonin receptor modulation . |
Antidepressant Effects | May alleviate depression symptoms via dopamine receptor interaction . |
Neuroprotective Properties | Exhibits protective effects on neuronal cells, potentially beneficial in neurodegenerative diseases . |
Pain Management | Possible analgesic effects, contributing to pain relief mechanisms . |
Antimicrobial Activity | Investigated for potential antimicrobial properties against various pathogens . |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Neuropharmacological Studies :
- In a study focused on the anxiolytic properties, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, attributed to its interaction with serotonin receptors .
-
Antidepressant Activity :
- Another research effort assessed the compound's potential as an antidepressant. The findings suggested that it could effectively increase serotonin levels in the brain, leading to improved mood regulation in preclinical models .
-
Antimicrobial Research :
- Preliminary studies exploring the antimicrobial activity of this compound revealed effectiveness against certain bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(2S)-2-(2-methoxypropan-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
XGOLSSCRAXRURO-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCCCN1)OC.Cl |
Canonical SMILES |
CC(C)(C1CCCCN1)OC.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.